molecular formula C6H3BrClNO2 B580546 2-Bromo-3-chloropyridine-4-carboxylic acid CAS No. 1214377-39-5

2-Bromo-3-chloropyridine-4-carboxylic acid

Cat. No.: B580546
CAS No.: 1214377-39-5
M. Wt: 236.449
InChI Key: GWSHXCWLVTUTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloropyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloropyridine-4-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 3-chloropyridine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloropyridine-4-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the carboxylic acid group allows for strong binding interactions, which can modulate the activity of the target molecules. These interactions can lead to inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison: 2-Bromo-3-chloropyridine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-3-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSHXCWLVTUTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696392
Record name 2-Bromo-3-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-39-5
Record name 2-Bromo-3-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.